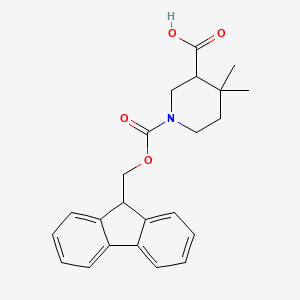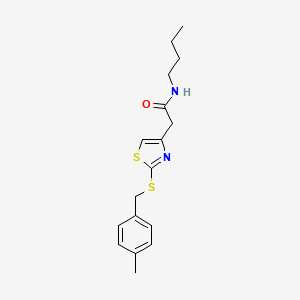
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the amino acid moiety, the Fmoc group, and possibly other protecting groups. The Fmoc group contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon, attached to a carbamate group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, which allows the free amino group to participate in the formation of peptide bonds .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. Their exact physical and chemical properties (such as melting point, solubility, etc.) can vary depending on the specific compound .Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy-groups during chemical synthesis, offering compatibility with a variety of acid- and base-labile protecting groups. Its removal is conveniently achieved by the action of triethylamine in dry pyridine solution, allowing for selective deprotection in the presence of other sensitive groups (C. Gioeli & J. Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis (SPPS)
Fmoc amino acids are integral to solid phase peptide synthesis (SPPS), a methodology that has seen significant enhancements over the years. This includes the development of various solid supports, linkages, and side chain protecting groups, facilitating the synthesis of biologically active peptides and proteins. The Fmoc SPPS method is appreciated for its orthogonal nature, offering unique opportunities in bioorganic chemistry (G. Fields & R. Noble, 2009).
Facilitating Synthesis of N-Alkylhydroxamic Acids
The Fmoc group has been used to prepare N-alkylhydroxylamines, which are then efficiently condensed for the synthesis of N-alkylhydroxamic acids. This process demonstrates the Fmoc group's utility in creating structurally diverse hydroxamic acids, an important function in medicinal chemistry and drug design (Sarah L. Mellor & W. Chan, 1997).
Synthesis of Amino-Thiazole Carboxylic Acids
Another application of the Fmoc group is in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role in generating high-yield compounds from bromopyruvic acid and thiourea derivatives. This process is valuable for creating compounds with potential applications in pharmaceuticals and agrochemicals (K. Le & R. Goodnow, 2004).
Photocatalysis
Fmoc derivatives have been explored as photocatalysts, particularly in the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This application underscores the versatility of Fmoc compounds in facilitating light-driven organic transformations, offering a pathway to synthesize benzylic amines and ethers under mild conditions (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)11-12-24(13-20(23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMXQKGGCHSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)

![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)
![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)
